molecular formula C14H20N2O3 B14062754 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide CAS No. 102128-76-7

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide

Katalognummer: B14062754
CAS-Nummer: 102128-76-7
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: KNSDOICRUBFKSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide is a chemical compound with a complex structure that includes a benzodioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide typically involves the reaction of 1,4-benzodioxane with appropriate amines and propionamide derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-dimethylpropionamide is unique due to its specific structural features, including the benzodioxane ring and the dimethylpropionamide group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

102128-76-7

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-16(2)14(17)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,7-10H2,1-2H3

InChI-Schlüssel

KNSDOICRUBFKSF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CCNCC1COC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.